N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide

Overview

Description

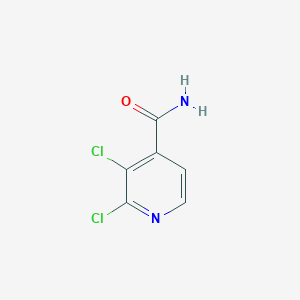

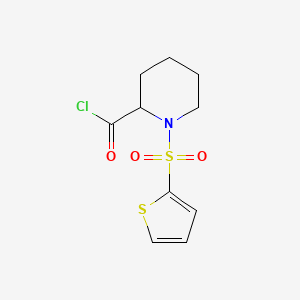

“N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide” is a chemical compound with the molecular formula C14H13BrN4S and a molecular weight of 349.26 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C14H12N4S/c15-10-4-6-11 (7-5-10)17-14-18-13 (9-19-14)12-3-1-2-8-16-12/h1-9H,15H2, (H,17,18) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 3 . Its exact mass is 268.07826757 g/mol , and its topological polar surface area is 92.1 Ų .Scientific Research Applications

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide has been used in various areas of scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound is used as a reagent for the preparation of organometallic complexes, as well as for the synthesis of various organic compounds, including drugs and other biologically active compounds. In medicinal chemistry, this compound has been used as a catalyst for various reactions, such as the synthesis of peptides and the synthesis of heterocyclic compounds. In material science, this compound has been used as a reagent for the synthesis of polymers and other materials.

Mechanism of Action

Target of Action

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is a synthetic compound that has been found to exhibit significant antibacterial activity . The primary targets of this compound are bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is attributed to the presence of thiazole and sulfonamide moieties .

Mode of Action

The compound interacts with its bacterial targets by penetrating the bacterial cell membranes . This interaction results in the creation of pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Biochemical Pathways

The compound’s ability to create pores in bacterial cell membranes suggests that it disrupts the integrity of these membranes, potentially affecting multiple biochemical pathways within the bacterial cells .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound exhibits low minimum inhibitory concentration (MIC) values against various bacterial strains, indicating its high efficacy . Furthermore, the compound shows negligible haemolytic activity towards human red blood cells, suggesting a good safety profile .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other agents, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity . .

Advantages and Limitations for Lab Experiments

The main advantage of using N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide in laboratory experiments is its stability under normal laboratory conditions. This compound is relatively stable in water and organic solvents, and it is not easily degraded by light or heat. This makes it a suitable reagent for a variety of laboratory experiments. However, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

In order to further understand the properties and applications of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide, further research is needed. Future research should focus on the biochemical and physiological effects of this compound, as well as its potential applications in medicinal chemistry and material science. Additionally, further research should be conducted to explore the mechanism of action of this compound and to determine the optimal conditions for its use in laboratory experiments. Finally, further research should be conducted to explore the potential of this compound as a catalyst for the synthesis of various organic compounds.

properties

IUPAC Name |

4-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S.BrH/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12;/h1-9H,15H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLFSTWWEJEBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389508.png)

![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)

![5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol](/img/structure/B1389515.png)

![N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389519.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389524.png)

![4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1389525.png)

![7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1389527.png)